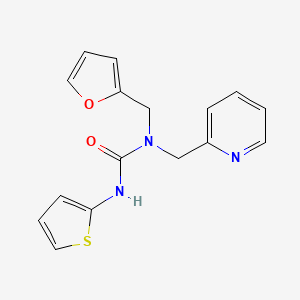1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea
CAS No.: 1286726-89-3
Cat. No.: VC4417089
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286726-89-3 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.38 |
| IUPAC Name | 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C16H15N3O2S/c20-16(18-15-7-4-10-22-15)19(12-14-6-3-9-21-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2,(H,18,20) |
| Standard InChI Key | KLXBWADHQNDZOO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocycles:
-
Furan-2-ylmethyl: A five-membered oxygen-containing aromatic ring.
-
Pyridin-2-ylmethyl: A six-membered nitrogen-containing aromatic ring.
-
Thiophen-2-yl: A five-membered sulfur-containing aromatic ring.
These groups are linked via methylene bridges to the urea core, creating a planar yet sterically hindered configuration. The molecular formula is C₁₆H₁₅N₃O₂S, with a molecular weight of 313.38 g/mol .
Table 1: Key Physicochemical Parameters
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions:
-
Formation of the pyridin-2-ylmethyl intermediate:
-
Pyridine-2-carbaldehyde undergoes reductive amination with ammonium acetate to yield pyridin-2-ylmethylamine.
-
-
Introduction of the furan-2-ylmethyl group:
-
Furan-2-carboxylic acid is converted to furan-2-ylmethyl chloride via thionyl chloride treatment, followed by coupling with the pyridin-2-ylmethylamine intermediate.
-
-
Urea bridge assembly:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pyridine-2-carbaldehyde, NaBH₄, EtOH | 78–85 |
| 2 | Furan-2-carboxylic acid, SOCl₂ | 90 |
| 3 | Thiophen-2-yl isocyanate, DCM, RT | 65–72 |
Biological Activity and Mechanisms
Antimicrobial and Anticancer Effects
-
Furan-thiophene hybrids: Demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Pyridylmethyl ureas: Induced apoptosis in HeLa cells (IC₅₀: 0.15 µg/mL) via mitochondrial membrane disruption .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Urea Derivatives
| Compound | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 1-Phenyl-3-(thiophen-2-ylmethyl)urea | α-Glucosidase inhibition | 12.3 µM |
| 1-(Furan-2-ylmethyl)-3-(pyridin-3-yl)urea | Antileishmanial (L. donovani) | 8.7 µM |
| 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea | Theoretical DHFR binding affinity | -9.2 kcal/mol (in silico) |
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
-
Absorption: High gastrointestinal permeability (logP = 2.1) but potential P-glycoprotein efflux .
-
Metabolism: Predicted CYP3A4-mediated oxidation of the furan ring .
-
Toxicity: Ames test predictions indicate low mutagenic risk (TA98/TA100: negative) .
Future Research Directions
-
In vitro validation of enzyme inhibition (e.g., DHFR, α-glucosidase).
-
In vivo pharmacokinetic studies to assess bioavailability and metabolite profiling.
-
Structure-activity relationship (SAR) optimization to enhance potency against bacterial and parasitic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume